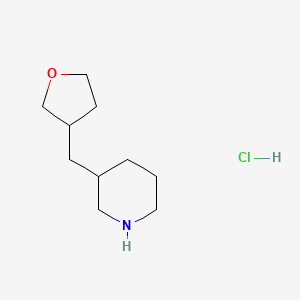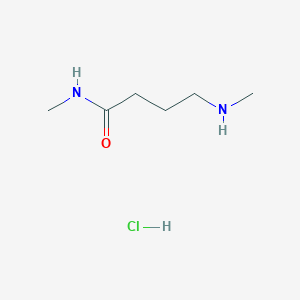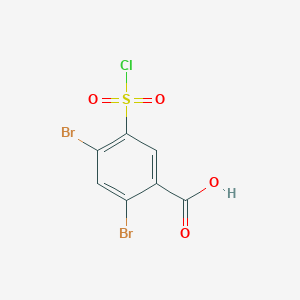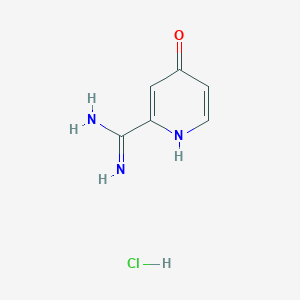![molecular formula C12H17Cl2N3O B1430035 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride CAS No. 1432681-03-2](/img/structure/B1430035.png)
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride
Descripción general
Descripción
This compound, also known as 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride, has a CAS Number of 1432681-03-2 . It has a molecular weight of 290.19 and its IUPAC name is 1-(2-(methylamino)ethyl)-3-methylene-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O.2ClH/c1-9-12(16)15(8-7-13-2)11-6-4-3-5-10(11)14-9;;/h3-6,13-14H,1,7-8H2,2H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride and its derivatives have been a subject of study for their synthesis and reactivity. For instance, 2,3-Dichloroquinoxaline and its derivatives have been reacted with malononitrile and ethyl cyanoacetate to yield a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. These compounds exhibit interesting zwitterionic structures and are characterized by spectroscopic data and elemental analyses (Obafemi & Pfleiderer, 2004). Additionally, the intramolecular transfer of the enol proton to a nitrogen atom has been studied as a plausible mechanism for ketene formation in the synthesis of related compounds like laquinimod (Jansson et al., 2006).
Biological Evaluation
- Novel quinoxaline compounds synthesized from derivatives such as 3-methylquinoxalin-2(1H)-one and 1,4-dihydroquinoxaline-2,3-dione have shown significant antiviral activity, particularly against HCMV, presenting low cytotoxicity and a high selectivity index. This indicates the potential of these compounds in antiviral therapies (Elzahabi, 2017).
Chemical Reactivity and Formation of Benzodiazepines and Benzimidazoles
- The reactivity of compounds like 3-ethoxycarbonylmethylene-3,4-dihydroquinoxalin-2(1H)-one in the synthesis of benzodiazepines and benzimidazoles has been investigated. Structural reassignment and new insights have been provided, highlighting the formation of other regioisomers of products distinct from previously reported data (Mamedov et al., 2014).
Synthesis of Anti-inflammatory and Analgesic Agents
- Some derivatives, such as 2-(3-methyl-7-substituted-2-oxoquinoxalinyl) -5-(aryl)-1,3,4-oxadiazoles, have been synthesized and characterized for their potential as non-steroidal anti-inflammatory and analgesic agents. These compounds have undergone extensive characterization and preliminary screenings, showing promising activity (Wagle, Adhikari, & Kumari, 2008).
Corrosion Inhibition Studies
- The inhibition efficiencies of some quinoxalines, including derivatives of the discussed compound, have been theoretically evaluated as corrosion inhibitors of copper in nitric acid, highlighting the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Safety And Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-methyl-1-[2-(methylamino)ethyl]quinoxalin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-7-13-2)11-6-4-3-5-10(11)14-9;;/h3-6,13H,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIAYVOZYDEBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)


![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1429966.png)



![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine](/img/structure/B1429971.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B1429973.png)
